N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

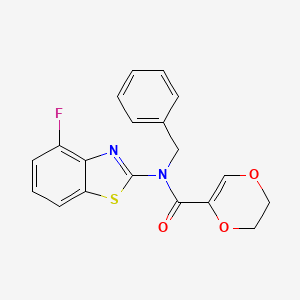

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a 4-fluoro group, a dihydrodioxine ring, and a benzyl carboxamide moiety.

Properties

IUPAC Name |

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3S/c20-14-7-4-8-16-17(14)21-19(26-16)22(11-13-5-2-1-3-6-13)18(23)15-12-24-9-10-25-15/h1-8,12H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBHSBCFIKUENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Fluoro Substituent: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Formation of the Dioxine Ring: This step involves the cyclization of a suitable diol with a carboxylic acid derivative.

Coupling with Benzylamine: The final step involves coupling the benzothiazole and dioxine intermediates with benzylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent and benzothiazole ring may play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Confirmation and Analytical Techniques

- Spectroscopic Methods : As with ’s triazoles, the target compound’s structure would be confirmed via ¹H/¹³C-NMR (to verify benzyl and fluorobenzothiazole groups) and IR spectroscopy (to identify carboxamide C=O stretches at ~1660–1680 cm⁻¹) .

- Crystallography : Tools like SHELXL () and ORTEP-3 () are standard for resolving crystal structures, ensuring accurate stereochemical assignments .

Biological Activity

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a dioxine ring, contributing to its unique biological properties. The molecular formula is , with a molecular weight of 329.35 g/mol.

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Benzothiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory effects on A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .

- Antioxidant Properties : The compound's structural components suggest potential antioxidant activity, which is critical for mitigating oxidative stress in cells. Related benzothiazole derivatives have been reported to effectively scavenge free radicals and inhibit lipid peroxidation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | Cell Lines | Concentration (μM) | Effect |

|---|---|---|---|

| Antiproliferative | A431 | 1 - 4 | Significant inhibition of proliferation |

| Induction of Apoptosis | A549 | 1 - 4 | Promoted apoptosis and cell cycle arrest |

| Antioxidant | Various | Variable | Inhibited lipid peroxidation |

| Cytotoxicity | H1299 | Variable | Induced cytotoxic effects |

Case Studies

- Study on Anticancer Effects : In a study evaluating the anticancer properties of benzothiazole derivatives, this compound showed promising results in inhibiting the growth of human lung cancer cells. The compound was found to activate apoptotic pathways while downregulating pro-inflammatory cytokines such as IL-6 and TNF-α .

- Antioxidant Evaluation : Another study assessed the antioxidant capabilities of benzothiazole derivatives. The results indicated that compounds with similar structures effectively scavenged free radicals and reduced oxidative stress markers in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.